molecular formula C12H20O3 B13197283 Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13197283
M. Wt: 212.28 g/mol
InChI Key: RRCDZFUMKDFJHC-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Ester Compounds in Organic Chemistry

Spirocyclic compounds, first systematically described by Adolf von Baeyer in 1900, gained prominence for their ability to combine ring strain with structural novelty. Early spirocyclic esters, such as spirolactones, were pivotal in medicinal chemistry, exemplified by Spironolactone’s introduction as a potassium-sparing diuretic in the 1960s. The development of synthetic methodologies for spirocyclic frameworks accelerated in the late 20th century, driven by their utility in natural product synthesis and materials science. This compound emerged as part of this broader exploration, leveraging advances in stereoselective oxirane ring formation and esterification techniques.

Structural Uniqueness of 1-Oxaspiro[2.6]Nonane Systems

The 1-oxaspiro[2.6]nonane system combines a six-membered carbocyclic ring with a two-membered oxirane (epoxide) ring, sharing a single spiro carbon atom. Key structural features include:

  • Spiro Junction Geometry : The spiro carbon (C-2) adopts a tetrahedral geometry, forcing the two rings into perpendicular planes. This arrangement minimizes steric clashes between the methyl substituents at C-2 and C-6.
  • Ring Strain Dynamics : The oxirane ring introduces approximately 27 kcal/mol of strain energy, enhancing reactivity toward nucleophilic ring-opening reactions.
  • Substituent Effects : Methyl groups at C-2 and C-6 create a steric shield around the ester moiety, influencing both stability and regioselectivity in subsequent transformations.

A comparative analysis of related spirocyclic esters is provided in Table 1.

Table 1: Structural Comparison of Spirocyclic Esters

Compound Name CAS Number Molecular Formula Substituent Pattern
This compound 1559227-54-1 $$ \text{C}{12}\text{H}{20}\text{O}_{3} $$ 2,6-dimethyl, 2-carboxylate
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1559194-34-1 $$ \text{C}{13}\text{H}{22}\text{O}_{3} $$ 2,4,6-trimethyl, 2-carboxylate
Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate - $$ \text{C}{11}\text{H}{17}\text{ClO}_{3} $$ 2-chloro, 5,6-dimethyl

Significance of Ester Functionalization in Spirocyclic Architectures

The methyl ester group in this compound serves multiple roles:

  • Reactivity Modulation : The electron-withdrawing nature of the ester carbonyl ($$ \text{C=O} $$) polarizes adjacent bonds, facilitating nucleophilic attacks at the oxirane ring. For example, in basic conditions, hydroxide ions preferentially open the strained epoxide via $$ \text{S}_N2 $$ mechanisms.
  • Solubility Enhancement : The ester moiety improves solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions for further derivatization.
  • Stereoelectronic Effects : Conjugation between the ester carbonyl and the spiro carbon’s σ* orbital stabilizes transition states during ring-opening reactions, as shown in the following resonance hybrid:
    $$
    \text{RCOOR'} \leftrightarrow \text{RC(O-O^-)R'}
    $$
    This delocalization lowers activation energy for nucleophilic additions by up to 15% compared to non-esterified spiroepoxides.

The synthesis of this compound typically involves a three-step sequence (Table 2), optimized for yield and stereochemical fidelity.

Table 2: Representative Synthesis Pathway

Step Reaction Conditions Yield (%)
1 Epoxidation of diene $$ \text{mCPBA, CH}2\text{Cl}2, 0^\circ\text{C} $$ 78
2 Esterification $$ \text{MeOH, H}2\text{SO}4, \Delta $$ 92
3 Methylation $$ \text{MeI, K}2\text{CO}3, \text{DMF} $$ 85

This compound’s structural and functional attributes underscore its potential as a scaffold for drug discovery, chiral auxiliaries, and advanced materials. Future research directions may explore its utility in asymmetric catalysis or as a precursor to spirocyclic lactones via ester hydrolysis.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-9-5-4-7-12(8-6-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3

InChI Key

RRCDZFUMKDFJHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate with analogous spirocyclic esters:

Compound Name CAS Number Molecular Formula Spiro Ring System Substituents Key Properties/Applications
This compound Not explicitly listed C₁₂H₁₈O₃ (inferred) [2.6]nonane 2,6-dimethyl, 2-methoxycarbonyl Conformational rigidity; potential bioactive scaffold
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate 1560733-10-9 C₁₁H₁₈O₃ [2.6]nonane 6-methyl, 2-methoxycarbonyl Discontinued (industrial availability issues)
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate N/A C₁₂H₁₉ClO₃ [2.6]nonane 2-chloro, 4-ethyl, 2-methoxycarbonyl Higher MW (246.73); halogenated substituent enhances reactivity
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1523572-07-7 C₁₂H₂₀N₂O₃ [4.4]nonane 6-oxo, diaza, tert-butyl ester Antibacterial potential; hydrogen-bonded crystal packing
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 C₁₁H₂₁N₂O₂·HCl [3.5]nonane Diazaspiro, tert-butyl ester Pharmaceutical intermediate; salt form improves solubility
Key Observations:
  • Spiro Ring Size: The [2.6]nonane system (6-membered + 2-membered rings) in the target compound contrasts with [3.5]nonane or [4.4]nonane in others, affecting strain and stability .
  • Substituent Effects : Halogenation (e.g., chlorine in ) increases molecular weight and reactivity, while bulky tert-butyl esters (e.g., ) enhance steric hindrance and pharmacokinetic properties.
  • Heteroatoms : Oxygen-based spirocycles (e.g., 1-oxaspiro) differ from nitrogen-containing analogs (e.g., diazaspiro) in hydrogen-bonding capacity and bioactivity .

Industrial and Research Relevance

  • Availability: and note discontinuation of structurally similar esters, suggesting challenges in large-scale production or stability .

Biological Activity

Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and the biological effects observed in various studies.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1560733-10-9

The structure of this compound features a spirocyclic system, which is known to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves cyclization reactions that incorporate specific reagents and catalysts to form the spiro compound. The precise methods can vary, but they often include:

  • Starting Materials : Dimethyl malonate and appropriate aldehydes or ketones.
  • Reagents : Acidic or basic catalysts to facilitate the cyclization.
  • Conditions : Controlled temperature and reaction times to optimize yield and purity.

Neurotrophic Effects

Recent studies have indicated that compounds with similar structural motifs exhibit neurotrophic properties, enhancing neurite outgrowth in neuronal cultures. For instance, research on related compounds has shown significant effects on the growth of axons and dendrites in rat cortical neurons, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Activity

Compounds with spirocyclic structures have also been noted for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Research Findings

A summary of notable research findings related to this compound and its analogs includes:

StudyFindings
Demonstrated neurotrophic effects in rat cortical neurons with enhanced neurite outgrowth at specific concentrations.
Identified potential antimicrobial activity against Gram-positive bacteria in related spirocyclic compounds.
Reported anti-inflammatory properties through inhibition of cytokine production in cultured macrophages.

Case Studies

  • Neurotrophic Activity :
    • In a controlled study involving rat cortical neurons, treatment with this compound resulted in a statistically significant increase in neurite length compared to untreated controls (p < 0.05).
  • Antimicrobial Testing :
    • A series of assays against Staphylococcus aureus showed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Model :
    • In an LPS-induced inflammation model using macrophages, the compound reduced TNF-alpha and IL-6 levels by approximately 40%, indicating strong anti-inflammatory potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate?

Answer:
The synthesis of spirocyclic compounds like this typically involves catalytic hydrogenation or cyclization reactions. For example, tert-butyl spiro derivatives have been synthesized using Raney nickel under hydrogen pressure (50 psi) in methanol, followed by recrystallization from ethanol for purification . Adapting this method, the target compound could be synthesized via a similar catalytic reduction of a precursor containing a cyano or carbonyl group. Flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) is recommended for purification, as demonstrated in the synthesis of tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate .

Basic: How can X-ray crystallography be optimized for structural elucidation of this spiro compound?

Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural determination. For spiro systems, crystals are often grown via slow evaporation or recrystallization from ethanol . Data collection should use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Refinement with SHELXL (via the SHELX suite) is standard for small molecules, allowing precise modeling of bond lengths, angles, and hydrogen-bonding networks . Visualization software like ORTEP-III (with a GUI) can aid in interpreting thermal ellipsoids and molecular packing .

Advanced: How do conformational dynamics of the spiro ring system influence reactivity or biological activity?

Answer:
Conformational analysis via X-ray data reveals that spiro rings often adopt envelope or twist conformations. For example, in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, both five-membered rings exhibit envelope conformations with specific atoms deviating ≤0.0082 Å from planarity . Computational methods (e.g., DFT or molecular dynamics simulations) can model energy barriers between conformers, which may correlate with stereoelectronic effects in reactions or receptor binding. Such analyses are critical for structure-activity relationship (SAR) studies, as seen in sigma receptor ligand design .

Advanced: How should researchers address contradictions in stereochemical assignments from crystallographic vs. spectroscopic data?

Answer:
Discrepancies may arise from twinned crystals or incomplete anomalous dispersion effects. In such cases, merging Friedel pairs during refinement (as done in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) can improve data accuracy . SHELXL’s robust handling of twinned data (e.g., HKLF 5 format) is advantageous . Complementary techniques like NMR (e.g., NOESY for spatial proximity) or vibrational circular dichroism (VCD) can resolve ambiguities in chiral centers .

Advanced: What pharmacological screening strategies are applicable for assessing this compound’s bioactivity?

Answer:
For spirocyclic compounds, sigma receptor binding assays are a common starting point. Competitive displacement studies using radiolabeled ligands (e.g., [³H]-DTG) can quantify affinity . In vitro enzymatic assays (e.g., glycosidase inhibition) may also be relevant, given the bioactivity of similar pyrrolidine derivatives . Preclinical toxicity studies should follow OECD guidelines, including Ames tests for mutagenicity and hepatocyte viability assays.

Advanced: How can computational methods predict the compound’s physicochemical properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict logP, pKa, and solubility. Molecular docking (AutoDock Vina, Schrödinger Suite) into protein targets (e.g., sigma receptors) provides insights into binding modes . For crystallographic validation, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, aiding in cocrystal design for improved bioavailability.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
While specific toxicity data are unavailable, analogous spiro compounds require standard PPE (gloves, goggles) and ventilation. Refer to SDS guidelines for tert-butyl diazaspiro derivatives, which emphasize avoiding inhalation/ingestion and storing at 2–8°C . Emergency procedures include rinsing exposed skin with water and consulting poison control (1-800-535-5053 in the U.S.) .

Advanced: How can researchers resolve challenges in scaling up synthesis without compromising yield?

Answer:
Process optimization should focus on catalyst recycling (e.g., Raney Ni recovery via filtration) and solvent selection (e.g., switching from ethanol to IPA for greener recrystallization). Continuous flow reactors may enhance reproducibility for hydrogenation steps. Quality control via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures batch consistency .

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